1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea
Description
Properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-11-3-5-12(6-4-11)19-9-2-7-15-13(18)17-14-16-8-10-20-14/h3-6,8,10H,2,7,9H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFRMJDBVQAVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea, with CAS number 899969-07-4, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and antifungal activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea is , with a molecular weight of 307.4 g/mol. The compound features a thiazole ring and a thiophenol moiety, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea exhibits significant antibacterial properties. In a study comparing various urea derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| E. coli | 32 |
| Pseudomonas aeruginosa | 64 |
The MIC values indicate that the compound is particularly potent against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings .
Anticancer Activity
Research has shown that derivatives of thiazole and thiourea possess anticancer properties. In vitro studies indicated that 1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea can inhibit the proliferation of cancer cell lines such as U937 and THP-1.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects on U937 cells, the compound exhibited an IC50 value of approximately 18 µM, demonstrating comparable efficacy to standard chemotherapeutic agents like etoposide .
Antifungal Activity
The compound also shows antifungal activity against common pathogens. In vitro tests revealed that it inhibits the growth of Candida albicans and other fungal strains.
Table 2: Antifungal Activity
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 22 |
| Aspergillus niger | 18 |
The inhibition zones indicate that the compound has promising antifungal properties, making it a candidate for further development in antifungal therapies .
The biological activity of 1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea can be attributed to its ability to form hydrogen bonds with target proteins, disrupting their function. This mechanism is particularly relevant in its antibacterial and anticancer activities, where binding to enzymes or receptors can inhibit critical cellular processes.
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of urea and thiourea, including those similar to 1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea, exhibit significant antifungal properties. A study evaluated various compounds against plant pathogens, revealing that certain derivatives demonstrated selective activity against Phomopis obscurans and P. viticola , suggesting potential agricultural applications in crop protection .
Antitubercular Activity
Another notable application is in the treatment of tuberculosis. Compounds containing the thiazole moiety have shown inhibitory effects on the enzyme InhA, which is crucial for mycobacterial fatty acid synthesis. This suggests that 1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea may possess similar antitubercular properties, making it a candidate for further pharmacological development .
Cytotoxicity and Anti-inflammatory Effects
The cytotoxicity of related compounds has been studied against various human cell lines, indicating potential applications in cancer therapy. Additionally, anti-inflammatory properties have been observed, which could be beneficial in treating inflammatory diseases .
Larvicidal Activity
The compound has also been assessed for its larvicidal activity against Aedes aegypti , a mosquito vector responsible for transmitting diseases such as dengue fever. The results showed promising larvicidal effects, indicating its potential use in public health strategies to control mosquito populations .
Case Study 1: Antifungal Efficacy
In a controlled study, several derivatives were synthesized and tested for antifungal activity against common plant pathogens. The study reported that compounds similar to 1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea exhibited effective inhibition of fungal growth at varying concentrations, highlighting their potential as agricultural fungicides .
Case Study 2: Antitubercular Screening
A series of urea derivatives were screened for their ability to inhibit Mycobacterium tuberculosis growth. The results indicated that compounds with thiazole substitutions showed significant antitubercular activity, warranting further investigation into their mechanism of action and therapeutic potential .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Urea Backbone and Substituent Variations
The compound shares the urea backbone with multiple analogs (e.g., compounds 1f , 1g , 11a–11o in and ). Key structural differences include:
- Thiazole vs. Benzothiazole : Unlike silylated benzothiazole-urea hybrids (e.g., 4a–4b in ), which exhibit solvatochromic properties due to extended conjugation, the thiazole ring in the target compound may limit π-electron delocalization .
- p-Tolylthio vs. Aryl Substituents : The p-tolylthio group differs from electron-withdrawing substituents (e.g., trifluoromethyl, chloro) in compounds like 11d () or 1f (), which may alter solubility and reactivity .
Functional Group Impact
- Silylated Derivatives : Compounds such as 4a–4b () incorporate triethoxysilyl groups, enabling surface functionalization—a feature absent in the target compound .
- Hydrazinyl-Oxoethylpiperazine Moieties : Analogs like 11a–11o () include piperazine-linked hydrazinyl-oxoethyl groups, enhancing hydrogen-bonding capacity compared to the simpler propyl-p-tolylthio chain .
Physicochemical Properties
Melting Points
- Silylated derivatives (e.g., 4b) exhibit lower melting points (175–180°C), likely due to flexible siloxane chains .
Spectroscopic Data
- Mass Spectrometry : ESI-MS data for analogs (e.g., 11d : m/z 534.1 [M+H]+) suggest the target compound’s molecular ion would align with its molecular formula (estimated ~380–400 g/mol) .
- NMR : Thiazole protons in analogs (e.g., 1f ) resonate at δ ~7.5–8.5 ppm, while p-tolylthio methyl groups may appear at δ ~2.4 ppm .
Comparative Data Table
Research Implications and Limitations
- Lack of direct experimental data for the target compound limits definitive conclusions, necessitating further synthesis and characterization.
Q & A
Q. What are the key synthetic routes for 1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of intermediates via cyclization or coupling reactions (e.g., thiazole or p-tolylthio precursor synthesis).
- Step 2 : Alkylation or propylation to introduce the 3-(p-tolylthio)propyl chain.
- Step 3 : Urea bond formation using reagents like isocyanates or carbodiimides. Optimization includes solvent selection (e.g., anhydrous toluene or chloroform), temperature control (reflux conditions), and catalyst use (e.g., triethylamine for urea coupling) to maximize yield (>70%) and purity .
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks.
- X-ray crystallography : Resolve bond lengths, angles, and spatial arrangement (e.g., urea linkage geometry).
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns. PubChem-derived InChI keys and SMILES strings are used for computational validation .
Q. Which functional groups are critical for its reactivity and biological activity?
Key groups include:
- Thiazole ring : Electron-rich sulfur and nitrogen atoms enable π-π stacking and hydrogen bonding with biological targets.
- Urea linkage : Acts as a hydrogen-bond donor/acceptor, crucial for target recognition.
- p-Tolylthio group : Enhances lipophilicity and membrane permeability. Modifications to these groups (e.g., substituting thiazole with triazole) alter pharmacokinetics and potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
SAR strategies include:
- Systematic substitution : Replace thiazole with other heterocycles (e.g., triazole, oxadiazole) to assess activity changes.
- Bioisosteric replacement : Swap the p-tolylthio group with bioisosteres (e.g., phenylthio or furylthio) to optimize binding.
- Docking simulations : Use tools like AutoDock Vina to predict interactions with enzymes (e.g., kinases) or receptors. Activity data from analogs (e.g., IC values) guide prioritization of derivatives .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., fixed cell lines vs. primary cultures).
- Purity issues : Validate compound purity (>95%) via HPLC or LC-MS.
- Solubility effects : Use consistent solvents (e.g., DMSO with <0.1% v/v) to avoid confounding results. Meta-analyses of peer-reviewed datasets (e.g., PubChem BioAssay) help reconcile findings .
Q. What methodologies optimize reaction conditions for high-yield synthesis?
Critical parameters:
- Temperature : Controlled heating (80–120°C) during urea coupling to prevent side reactions.
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings.
- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/acetic acid) for purification. DOE (Design of Experiments) software identifies optimal parameter combinations .
Q. How do comparative studies with structural analogs inform mechanism-of-action hypotheses?
Analogs with modifications (e.g., thiophene instead of thiazole) are tested for:
- Enzyme inhibition : Compare IC values against targets like EGFR or COX-2.
- Cellular uptake : Measure logP values and membrane permeability (Caco-2 assays).
- Toxicity profiles : Assess hepatotoxicity (e.g., HepG2 cell viability). Activity trends (e.g., thiazole > triazole in kinase inhibition) suggest target specificity .
Q. What molecular docking approaches are used to predict target interactions?
Steps include:
- Protein preparation : Retrieve target structures (e.g., PDB ID 1M17) and remove water/ligands.
- Grid generation : Define binding pockets (e.g., ATP-binding sites) using AutoDock Tools.
- Docking simulations : Run 100+ conformers with Lamarckian genetic algorithms.
- Post-docking analysis : Calculate binding energies (ΔG) and hydrogen-bond networks. Validated against experimental IC data to refine models .
Q. Which analytical methods ensure purity and stability in long-term studies?
- HPLC-DAD : Monitor degradation products (e.g., hydrolysis of urea bonds).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; track purity via NMR .
Q. How can structural analogs guide repurposing for new therapeutic areas?
Analog libraries (e.g., oxadiazole or pyrazole derivatives) are screened for:
- Anticancer activity : NCI-60 cell line panels.
- Antimicrobial potential : MIC assays against S. aureus and E. coli.
- Anti-inflammatory effects : COX-2 inhibition in RAW 264.7 macrophages.
Shared pharmacophores (e.g., urea + heterocycle) suggest cross-therapeutic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
